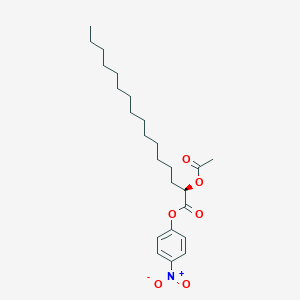
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate, also known as 4-Nitrophenyl palmitate, is an ester compound derived from hexadecanoic acid and 4-nitrophenol. It is commonly used as a substrate in enzymatic assays, particularly for lipase activity. The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents like chloroform and acetone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate typically involves the esterification of hexadecanoic acid with 4-nitrophenol. The reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a catalyst, such as a strong acid or base, to yield hexadecanoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid (HCl), sodium hydroxide (NaOH)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), dimethylformamide (DMF)
Major Products Formed
Hydrolysis: Hexadecanoic acid, 4-nitrophenol
Reduction: 4-Aminophenyl (2R)-2-(acetyloxy)hexadecanoate
Substitution: Various substituted phenyl esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study lipase activity and enzyme kinetics.
Biology: Employed in biochemical assays to investigate the activity of esterases and other hydrolytic enzymes.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of lipase and esterase enzymes.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate involves its hydrolysis by lipase or esterase enzymes. The enzyme binds to the ester bond, facilitating its cleavage and resulting in the formation of hexadecanoic acid and 4-nitrophenol. The release of 4-nitrophenol, which is yellow, can be quantitatively measured using spectrophotometry, providing insights into the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl acetate: Another ester compound used in enzymatic assays but with a shorter acyl chain.
4-Nitrophenyl butyrate: Similar to 4-Nitrophenyl acetate but with a slightly longer acyl chain.
4-Nitrophenyl laurate: An ester with a medium-length acyl chain, used in similar enzymatic studies.
Uniqueness
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate is unique due to its long acyl chain, which makes it particularly suitable for studying lipases that act on long-chain fatty acids. This distinguishes it from shorter-chain esters like 4-Nitrophenyl acetate and 4-Nitrophenyl butyrate, which are more suitable for studying esterases with shorter substrate preferences .
Propiedades
Número CAS |
88195-82-8 |
|---|---|
Fórmula molecular |
C24H37NO6 |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
(4-nitrophenyl) (2R)-2-acetyloxyhexadecanoate |
InChI |
InChI=1S/C24H37NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30-20(2)26)24(27)31-22-18-16-21(17-19-22)25(28)29/h16-19,23H,3-15H2,1-2H3/t23-/m1/s1 |
Clave InChI |
KCWHXPPGMJZVBU-HSZRJFAPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)
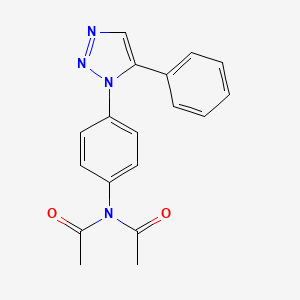
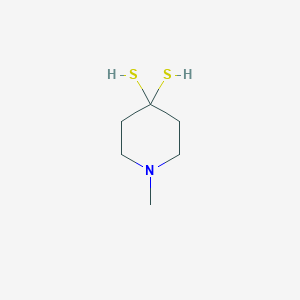
![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)
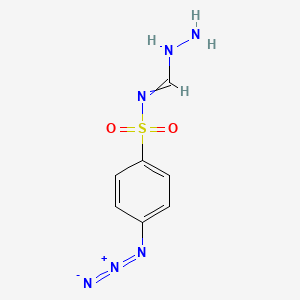

![2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid](/img/structure/B14396922.png)
![1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14396937.png)

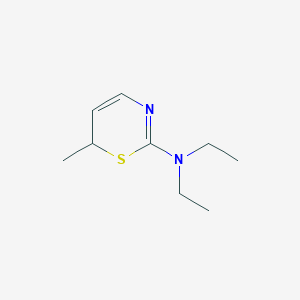
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
silane](/img/structure/B14396995.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
